N-(2-((6-(吡啶-3-基氨基)嘧啶-3-基)氨基)乙基)-2,3-二氢苯并[b][1,4]二噁英-6-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dioxine ring and the pyridazin ring suggests that the compound may have a rigid, cyclic structure. The electron-rich nitrogen atoms in the amine and pyridine groups could potentially participate in various types of chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The amine group could act as a nucleophile in substitution reactions, while the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions. The dioxine ring might also undergo reactions, although these would likely require specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the amine and sulfonamide could make the compound soluble in polar solvents. The compound’s melting point and boiling point would depend on factors like its molecular weight and the strength of the intermolecular forces .科学研究应用
杂环化合物合成
含磺酰胺部分的杂环化合物合成研究突出了这些化学结构在药物发现和开发中的重要性。例如,一项研究描述了一种一锅合成方法,用于制备 N-(咪唑并[1,2-a]吡啶-3-基)磺酰胺,它们在结构上相关,并且可以提供类似于目标化合物的合成途径或药理潜力的见解 (Rozentsveig 等人,2013)。
抗疟疾和抗病毒活性
另一个研究方向涉及调查磺酰胺化合物的抗疟疾和潜在抗病毒活性。一项针对 COVID-19 的抗疟磺酰胺研究利用计算计算和分子对接,表明包括具有嘧啶和吡啶部分的类似结构类似物可能对传染病具有治疗潜力 (Fahim & Ismael,2021)。
抗菌应用
含磺酰胺基团的新型杂环化合物的开发用作抗菌剂证明了磺酰胺衍生物在对抗细菌感染中的更广泛用途。这一研究途径支持探索磺酰胺在开发新抗生素中的作用,这可能与所讨论的化合物相关 (Azab、Youssef 和 El-Bordany,2013)。
酶抑制活性
磺酰胺衍生物的研究也扩展到它们的酶抑制活性,为通过酶调节治疗疾病提供了潜在应用。例如,含吡啶-2,6-二甲酰胺部分的化合物已被评估其对碳酸酐酶和胆碱酯酶的抑制作用,表明潜在的治疗应用 (Stellenboom & Baykan,2019)。
抗氧化特性
最后,已经探索了杂环化合物的抗氧化特性,特别是那些结合磺酰胺基团的化合物,以了解其在预防氧化应激相关疾病中的潜力。此类研究表明,与目标化合物结构相似的化合物可能通过减轻氧化损伤而具有显着的健康益处 (Aziz 等人,2021)。
属性
IUPAC Name |
N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c26-30(27,15-3-4-16-17(12-15)29-11-10-28-16)22-9-8-21-18-5-6-19(25-24-18)23-14-2-1-7-20-13-14/h1-7,12-13,22H,8-11H2,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAPRWWCPPRPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCNC3=NN=C(C=C3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。